molecular formula C18H20ClN3O5S2 B2371730 N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide CAS No. 477872-89-2

N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

Cat. No. B2371730
CAS RN: 477872-89-2
M. Wt: 457.94
InChI Key: RJAQXQMPWGONEG-UHFFFAOYSA-N
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Description

N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide, also known as CPBH, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPBH belongs to the class of sulfonohydrazide compounds and has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Sulfonyl Hydrazones

    Novel series of sulfonyl hydrazone compounds, including piperidine derivatives, were synthesized. These compounds have been characterized for their physical and chemical properties, and their potential in medicinal chemistry is highlighted (Karaman et al., 2016).

  • Potential Drug Candidates for Alzheimer’s Disease

    A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. Their enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme was screened (Rehman et al., 2018).

Structural Analysis and Medicinal Potential

  • Structural Analysis of Carbamoylsulfonamide Derivatives

    The structures of 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide derivatives were analyzed. These compounds are stabilized by extensive hydrogen bonds and have potential for medicinal applications (Siddiqui et al., 2008).

  • Urease Inhibitory Potential

    Benzophenone sulfonamide hybrids were synthesized and screened for their urease enzyme inhibitory activity. The study included in vitro as well as in silico analyses to understand the binding interaction of active compounds with the enzyme (Arshia et al., 2019).

Pharmaceutical and Biochemical Research

  • Pharmacology of Related Compounds

    W-18 and W-15, chemically related to the compound , were studied for their pharmacological profiles. These compounds were tested for activity at various receptors, providing insight into their biochemical interactions (Huang et al., 2016).

  • Evaluation as Diabetes Type II Drug Candidates

    S-substituted derivatives of 1,2,4-triazoles, related structurally to the compound , were synthesized and evaluated for their potential as drug candidates for type II diabetes. Their inhibitory effects on α-glucosidase enzyme were particularly notable (ur-Rehman et al., 2018).

Antibacterial Applications

  • Antibacterial Activity of Derivatives

    Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, structurally related to the compound , were synthesized and evaluated for their antibacterial potentials (Iqbal et al., 2017).

  • Anti-bacterial Study of N-substituted Derivatives

    N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity (Khalid et al., 2016).

properties

IUPAC Name

N'-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S2/c19-15-6-8-17(9-7-15)29(26,27)22-12-10-14(11-13-22)18(23)20-21-28(24,25)16-4-2-1-3-5-16/h1-9,14,21H,10-13H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAQXQMPWGONEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

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